

J-1063: A Comparative Analysis of Efficacy Against Other ALK5 Inhibitors

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Compound of Interest

Compound Name: J-1063

Cat. No.: B15141014

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This guide provides a comprehensive comparison of the ALK5 inhibitor **J-1063** with other prominent inhibitors of the same target: SB-431542, Galunisertib, and TGF- β RI Kinase Inhibitor IV. The data presented is compiled from various independent studies to offer an objective overview of their relative potencies and selectivities.

Data Presentation

The following tables summarize the in vitro potency and selectivity of **J-1063** in comparison to other ALK5 inhibitors. It is important to note that these values were obtained from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency of ALK5 Inhibitors

Inhibitor	Target	IC50 (nM)	Source
J-1063	ALK5	39	[1]
SB-431542	ALK5	94	[2][3][4][5]
Galunisertib (LY2157299)	ALK5	56	[6]
TGF- β RI Kinase Inhibitor IV	ALK5	12	[7]
Vactosertib (TEW- 7197)	ALK5	11-12.9	[8][9][10][11]

Table 2: Kinase Selectivity Profile of **J-1063** and Other ALK5 Inhibitors

Inhibitor	Off-Target Kinase	IC50 (nM)	Selectivity (Off-Target/ALK5)	Source
J-1063	p38 α MAP kinase	8120	~208-fold	[1]
SB-431542	ALK4	1000	~10.6-fold	[2]
ALK7	2000	~21.3-fold	[2]	
Galunisertib (LY2157299)	ALK4	77.7	~1.4-fold	
TGF β RII	172	~3.1-fold		
TGF- β RI Kinase Inhibitor IV	ALK4	45	~3.8-fold	[7]
ALK7	7.5	~0.6-fold (more potent)	[7]	
Vactosertib (TEW-7197)	ALK2	17.3	~1.3-1.5-fold	[8][9]
ALK4	17.3	~1.3-1.5-fold	[8][9]	

Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of ALK5 inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.

- Reagents and Materials: Recombinant human ALK5 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP (often radiolabeled [γ -³²P]ATP or [γ -³³P]ATP), substrate (e.g., casein or a specific peptide), test compounds (dissolved in DMSO), and a detection system (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection).
- Procedure:
 - The ALK5 enzyme is incubated with varying concentrations of the test compound in the kinase buffer for a predetermined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
 - The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
 - The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) within the linear range of the assay.
 - The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).
 - The amount of phosphorylated substrate is quantified. In radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.

- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Cell-Based Assay)

This assay measures the ability of an inhibitor to block the TGF- β -induced phosphorylation of downstream signaling molecules, such as Smad2, within a cellular context.

- **Reagents and Materials:** A suitable cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells), cell culture medium, fetal bovine serum (FBS), TGF- β 1 ligand, test compounds, lysis buffer, primary antibodies (against phospho-Smad2 and total Smad2), and a secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for immunofluorescence).
- **Procedure:**
 - Cells are seeded in multi-well plates and cultured until they reach a desired confluency.
 - Cells are typically serum-starved for a period to reduce basal signaling.
 - The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
 - TGF- β 1 is then added to the culture medium to stimulate the ALK5 signaling pathway, and the cells are incubated for an additional period (e.g., 30-60 minutes).
 - The cells are washed and then lysed to extract cellular proteins.
 - The protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
 - Protein lysates are analyzed by Western blotting. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-Smad2 and total Smad2. A secondary antibody is then used for detection.

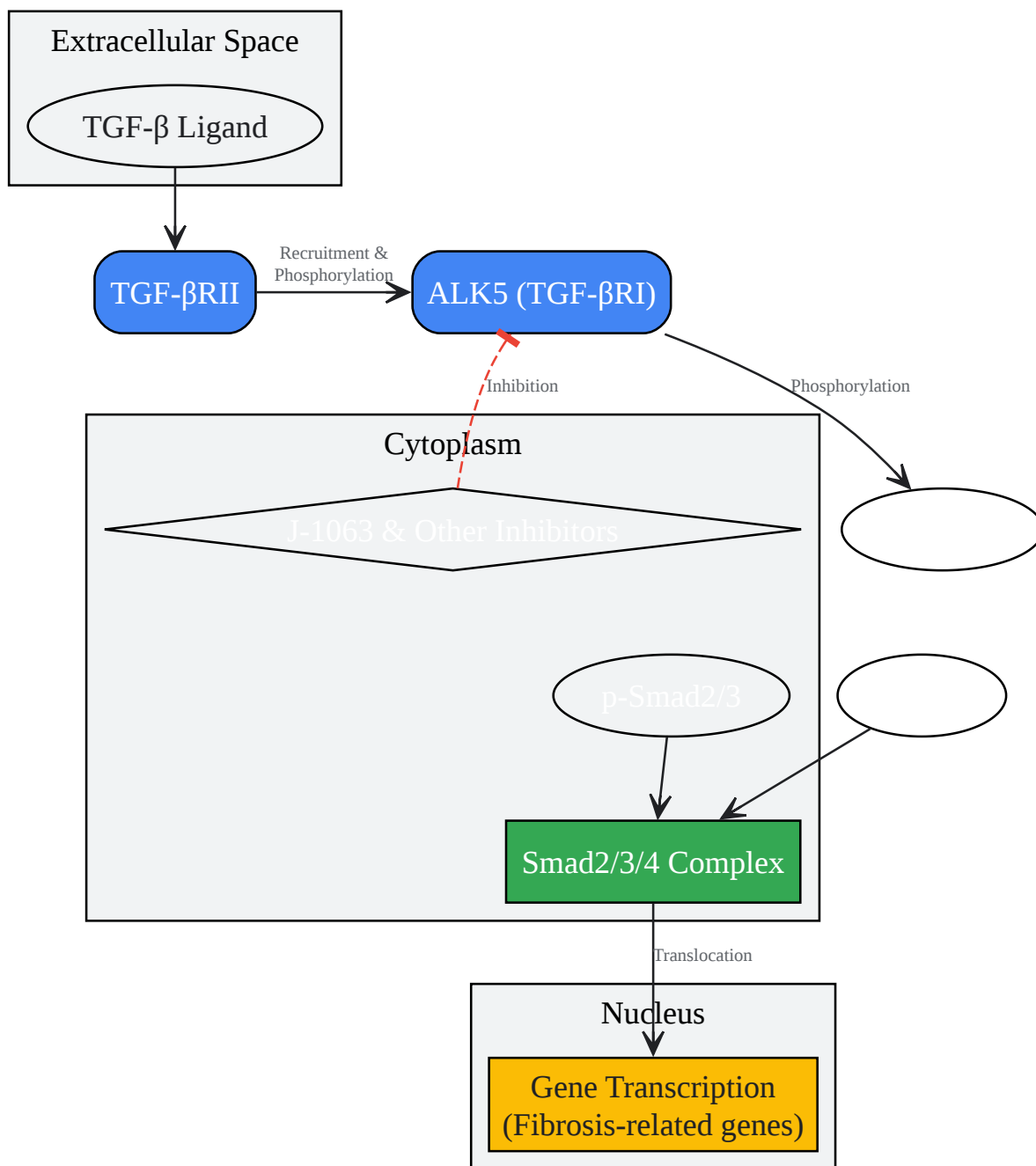
- **Data Analysis:** The band intensities for phospho-Smad2 and total Smad2 are quantified. The ratio of phosphorylated Smad2 to total Smad2 is calculated for each treatment condition and normalized to the TGF- β 1-stimulated control. The IC50 value is determined by plotting the normalized phosphorylation against the inhibitor concentration.

In Vivo Tumor Xenograft Model

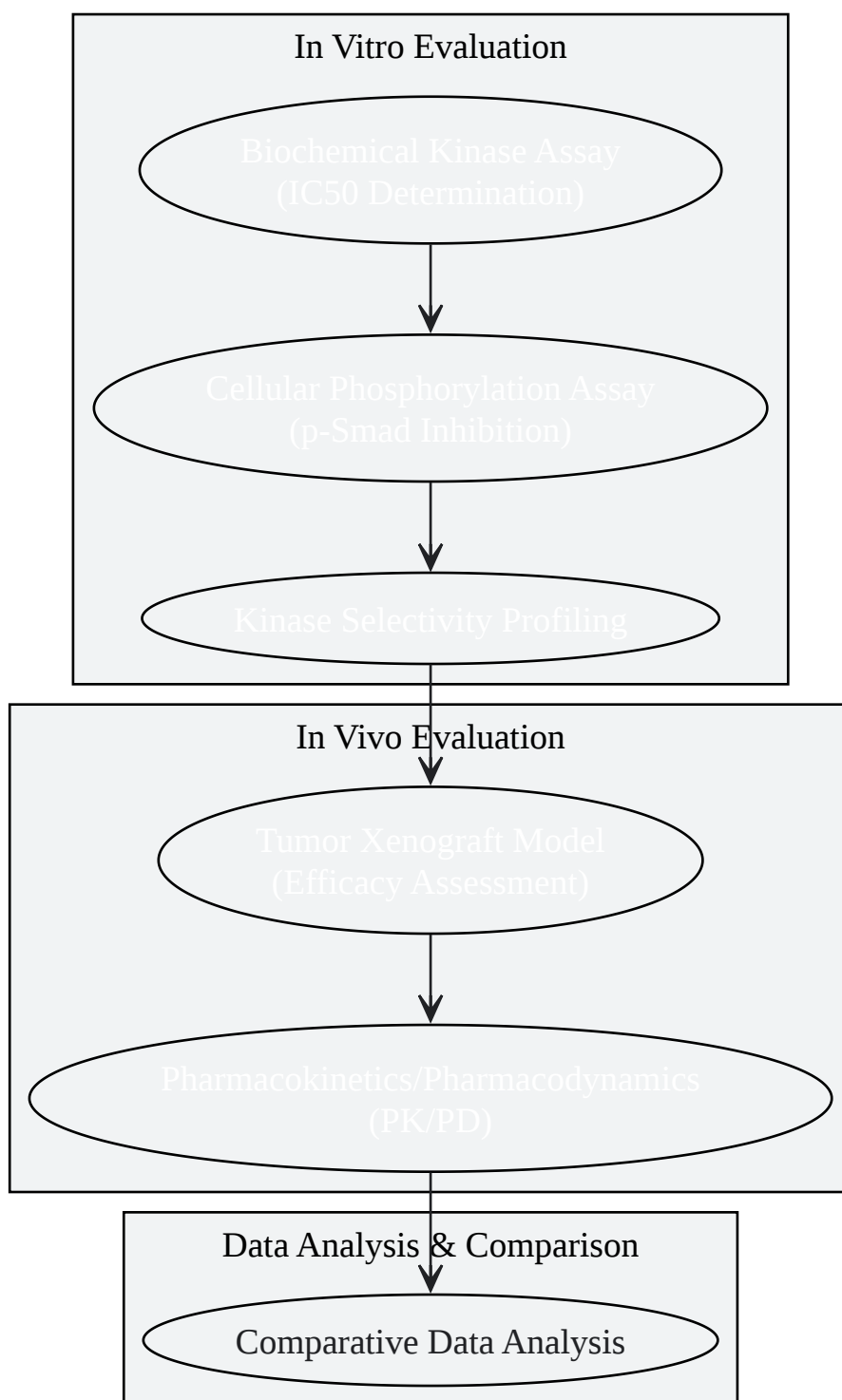
This model assesses the anti-tumor efficacy of an ALK5 inhibitor in a living organism.

- **Materials:** Immunocompromised mice (e.g., nude or SCID mice), a human cancer cell line known to be responsive to TGF- β signaling, cell culture reagents, the ALK5 inhibitor formulated for in vivo administration, and calipers for tumor measurement.
- **Procedure:**
 - Human tumor cells are injected subcutaneously into the flank of the immunocompromised mice.
 - The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - The mice are then randomized into treatment and control (vehicle) groups.
 - The ALK5 inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle on the same schedule.
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.
 - The body weight of the mice is also monitored as an indicator of toxicity.
 - At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess target inhibition).
- **Data Analysis:** The tumor growth curves for the treatment and control groups are plotted. The efficacy of the inhibitor is determined by comparing the tumor growth inhibition in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effect.

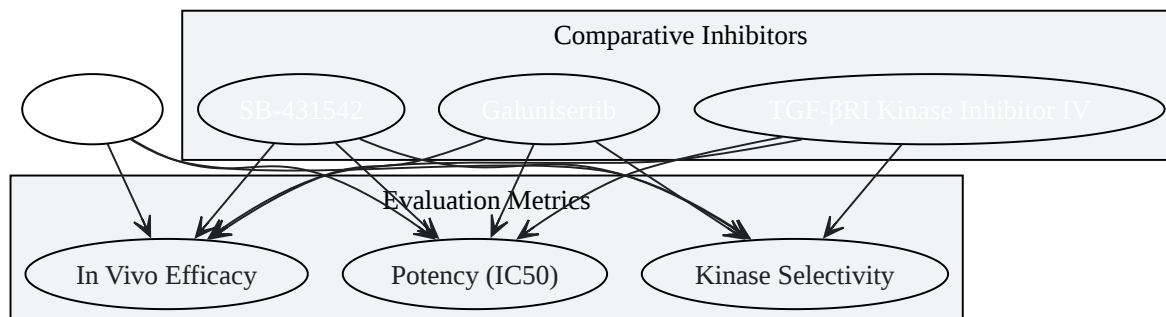
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